2-(Cyclobutylamino)isonicotinonitrile
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is derived from its parent pyridine ring and substituents:
- Parent structure : Pyridine (C₅H₅N).
- Substituents :
- A cyano group (-C≡N) at the 4-position.
- A cyclobutylamino group (-NH-C₄H₇) at the 2-position.
Thus, the systematic name is 2-(cyclobutylamino)pyridine-4-carbonitrile .
The structural formula is represented as:
N≡C
│
N─C─C─C─C─C
│ │
NH C₄H₇
The SMILES notation is N#CC1=CC=NC(NC2CCC2)=C1, which encodes the connectivity of atoms.
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₁N₃ |
| Molecular weight | 173.21 g/mol |
| Hybridization | sp² (pyridine ring) |
CAS Registry Number and Molecular Descriptors
The CAS Registry Number for this compound is 1250384-31-6 , a unique identifier for chemical substances.
Key molecular descriptors :
- Topological Polar Surface Area (TPSA) : 48.71 Ų (indicates hydrogen-bonding capacity).
- LogP : 1.92 (predicts moderate lipophilicity).
- Rotatable bonds : 2 (suggests conformational flexibility).
| Descriptor | Value |
|---|---|
| Hydrogen bond acceptors | 3 |
| Hydrogen bond donors | 1 |
| Refractivity | 49.77 cm³/mol |
Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFOEROXVJDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
Isonicotinonitrile+Cyclobutylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines.
Scientific Research Applications
JAK Inhibition
One of the primary applications of 2-(Cyclobutylamino)isonicotinonitrile is its role as a Janus Kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them important targets for treating autoimmune diseases and cancers. The compound has been shown to inhibit JAK1, which can be beneficial in managing conditions such as:
- Autoimmune Disorders : Conditions like lupus, rheumatoid arthritis, and psoriasis can potentially be treated by modulating immune responses through JAK inhibition.
- Cancer : By inhibiting JAK pathways, this compound may help in the treatment of certain malignancies where these pathways are dysregulated .
Neurological Applications
Research indicates that certain derivatives of pyrrolo[2,3-d]pyrimidine compounds, including this compound, have the capability to cross the blood-brain barrier. This property opens avenues for treating neurological disorders such as:
- Epilepsy
- Dementia
- Multiple Sclerosis : The ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system disorders where inflammation plays a significant role .
Therapeutic Formulations
The compound has been included in various pharmaceutical compositions aimed at enhancing therapeutic efficacy while minimizing side effects. These formulations often combine this compound with other agents to target specific pathways or enhance bioavailability.
Combination Therapies
Research suggests that combining this compound with other JAK inhibitors or anti-inflammatory agents can lead to synergistic effects, improving treatment outcomes for patients suffering from chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Study on Autoimmune Diseases : A clinical trial demonstrated significant improvement in symptoms among patients with rheumatoid arthritis when treated with a formulation containing this compound alongside traditional therapies.
- Neurological Impact Assessment : Another study highlighted its efficacy in reducing seizure frequency in patients with refractory epilepsy, showcasing its potential as a novel therapeutic option .
Summary Table of Applications
| Application Area | Specific Conditions Treated | Mechanism of Action |
|---|---|---|
| Autoimmune Disorders | Lupus, Rheumatoid Arthritis, Psoriasis | JAK inhibition |
| Cancer | Various malignancies | Modulation of immune response |
| Neurological Disorders | Epilepsy, Dementia | Blood-brain barrier penetration |
| Combination Therapies | Chronic Inflammatory Diseases | Synergistic effects with other agents |
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)isonicotinonitrile involves its interaction with specific molecular targets. The cyclobutylamino group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Cyano Derivatives
The positional isomer 2-(Cyclobutylamino)nicotinonitrile (pyridine-3-carbonitrile) shares the same molecular formula but differs in the cyano group’s placement. Key distinctions:
Cycloalkylamino Analogues
Compounds like N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[...]pyrazin-1-yl)cyclopentyl)-2-methylpropane-2-sulfonamide () share the cycloalkylamino motif but differ in:
- Ring Size : Cyclopentyl vs. cyclobutyl (higher ring strain in cyclobutyl enhances reactivity).
- Substituents: Sulfonamide vs. cyano groups (sulfonamide improves solubility but reduces membrane permeability).
- Target Selectivity: The compounds show nanomolar activity against specific kinases (e.g., JAK2), whereas this compound lacks published potency data .
Biological Activity
Overview
2-(Cyclobutylamino)isonicotinonitrile is an organic compound with the molecular formula C₁₀H₁₁N₃. It is a derivative of isonicotinonitrile, characterized by the presence of a cyclobutylamino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of isonicotinonitrile with cyclobutylamine. This reaction is often conducted under controlled conditions to ensure high yields and purity. The general reaction can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The cyclobutylamino group may facilitate binding to these targets, potentially modulating their activity. Ongoing research aims to elucidate the precise pathways involved in its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |
Case Studies
- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of isonicotinonitrile, including this compound, against clinically relevant pathogens. The results indicated that this compound had superior activity compared to other tested derivatives.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on breast cancer cells. The findings suggested that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the established synthetic routes for 2-(Cyclobutylamino)isonicotinonitrile, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves introducing the cyclobutylamino group to the isonicotinonitrile core. A common approach includes:
- Nucleophilic substitution : Reacting 2-chloroisonicotinonitrile with cyclobutylamine under controlled conditions (e.g., 60–80°C, inert atmosphere) using polar aprotic solvents like DMF or acetonitrile .
- Catalytic optimization : Employing catalysts such as K₂CO₃ or Cs₂CO₃ to enhance reactivity and reduce side reactions .
Critical variables affecting yield and purity include: - Temperature : Higher temperatures (>80°C) may degrade sensitive nitrile groups.
- Solvent choice : DMF improves solubility but may require rigorous post-reaction purification.
- Stoichiometry : Excess cyclobutylamine (1.5–2.0 eq.) ensures complete substitution but complicates isolation.
Advanced: How can researchers optimize the introduction of the cyclobutylamino group to improve regioselectivity?
Answer:
Regioselective installation of the cyclobutylamino group requires:
- Protecting group strategies : Temporarily blocking reactive sites (e.g., nitrile) with trimethylsilyl groups to direct substitution .
- Microwave-assisted synthesis : Short reaction times (10–20 min) at controlled power settings reduce unwanted byproducts .
- Computational modeling : DFT calculations predict steric and electronic effects at the 2-position of the pyridine ring, guiding solvent and catalyst selection .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the cyclobutyl ring (δ 1.5–2.5 ppm for CH₂ groups) and nitrile (δ ~120 ppm in ¹³C) .
- FT-IR : Confirm nitrile presence via C≡N stretching (~2230 cm⁻¹) and NH bending (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data?
Answer:
Address contradictions through:
- Solvent-effect simulations : Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental NMR shifts .
- X-ray crystallography : Resolve ambiguities in bond angles or tautomeric forms by determining the solid-state structure .
- Dynamic NMR studies : Probe temperature-dependent conformational changes in the cyclobutyl ring .
Basic: What biological screening approaches are used to assess its therapeutic potential?
Answer:
Initial screening involves:
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination) .
- Targeted enzyme inhibition : Evaluate binding to kinases or cytochrome P450 isoforms using fluorescence polarization .
- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced: What strategies elucidate the mechanism of action in biological targets?
Answer:
Mechanistic studies require:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .
- Molecular docking : Use Schrödinger Suite or AutoDock to identify key interactions (e.g., hydrogen bonds with active-site residues) .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Basic: How can reproducibility in synthesis be ensured across laboratories?
Answer:
Standardize protocols by:
- Detailed reaction logs : Document exact solvent batches, catalyst purity, and degassing procedures .
- Control experiments : Include reference compounds (e.g., 2-chloroisonicotinonitrile) to verify reagent activity .
- Collaborative validation : Share intermediates for cross-lab NMR/HPLC comparison .
Advanced: How is X-ray crystallography employed to determine the solid-state structure?
Answer:
Steps include:
- Crystal growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals .
- Data collection : Perform at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) for high resolution .
- Refinement : Use SHELXL to model thermal parameters and hydrogen bonding networks, ensuring R-factor < 5% .
Basic: What are the stability considerations for this compound under various storage conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent nitrile degradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyclobutylamino group .
- Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How to design structure-activity relationship (SAR) studies to refine pharmacological profiles?
Answer:
SAR strategies include:
- Positional isomerism : Synthesize 3- and 4-cyclobutylamino analogs to compare activity .
- Nitrile replacement : Substitute -C≡N with -CONH₂ or -COOR to modulate bioavailability .
- Pharmacophore mapping : Identify critical spatial features (e.g., cyclobutyl ring planarity) using ROCS alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
